[2,2'-Bipyridin]-5-amine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-pyridin-2-ylpyridin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.2ClH/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9;;/h1-7H,11H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQQJMSMIQTYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856485 | |
| Record name | [2,2'-Bipyridin]-5-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246767-54-3 | |
| Record name | [2,2'-Bipyridin]-5-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ruthenium Locked Helical Chirality:studies on Octahedral Ruthenium Ii Complexes with Sterically Hindered Bipyridine Based Ligands Have Quantified the Energy Barrier for the Inversion Between Helical Enantiomers. for a Complex Like Ru Bapbpy Dmso Cl Cl, the Inversion of Its Helical Chirality Was Studied Using Variable Temperature ¹h Nmr. the Energy Required for This Inversion, a Measure of the Helix S Stability, Was Determined Through Coalescence Experiments.nih.govincreasing the Steric Bulk on the Ligand, for Example by Using a 6,6′ Bis Aminoquinolyl 2,2′ Bipyridine Biqbpy Ligand, Raises the Inversion Barrier to the Point Where the Helical Chirality is Locked at Room Temperature.nih.gov
Chiroptical Properties of Rhenium Helicene Complexes:researchers Have Synthesized Dinuclear Rhenium Complexes Using a Bridging Helicene Bis Bipyridine Ligand, Which Itself Possesses Helical Chirality P for Plus or M for Minus .nih.govthe Resulting Complexes, of the Form Re Co ₃cl ₂ Nn−nn , Were Resolved into Enantiopure Forms.nih.govthese Enantiopure Helicates Exhibit Significant Chiroptical Properties, Including Optical Rotation, Electronic Circular Dichroism Ecd , And, Notably, Circularly Polarized Luminescence Cpl . Cpl is the Differential Emission of Left and Right Circularly Polarized Light, and These Complexes Showed Emission Dissymmetry Factors of Approximately ±3×10⁻³.nih.govquantum Chemical Calculations Confirmed That the Stereochemistry of the Complex Plays a Crucial Role in Its Optical Activity.nih.gov
Table 2: Chiroptical Properties of Dinuclear Rhenium-Helicene Complexes
| Property | Observed Value | Significance | Reference |
|---|---|---|---|
| Emission Dissymmetry Factor (g_lum) | ca. ±3×10⁻³ | Indicates strong circularly polarized phosphorescence. | nih.gov |
| Chirality Combination | P/M (ligand) and A/C (metal centers) | Allows detailed study of the effect of multiple stereocenters on chiroptical properties. | nih.gov |
Coordination Chemistry of 2,2 Bipyridin 5 Amine and Its Derivatives
Ligand Properties and Metal Chelation
The chemical behavior of [2,2'-Bipyridin]-5-amine as a ligand is primarily defined by the interplay between its bipyridyl core and the electronic influence of the amino substituent.
[2,2'-Bipyridin]-5-amine, like its parent compound 2,2'-bipyridine (B1663995), predominantly functions as a bidentate chelating ligand, coordinating to metal centers through the nitrogen atoms of its two pyridine (B92270) rings (N,N'-chelation). nih.gov This chelation forms a stable five-membered ring with the metal ion, a characteristic feature of bipyridine-type ligands. wikipedia.org The two nitrogen atoms act as σ-donors, providing a robust coordination framework for a variety of transition metals. While the amino group possesses a lone pair of electrons, it is generally not involved in direct coordination to the metal center. cmu.edu The primary coordination occurs through the heterocyclic nitrogen atoms. cmu.edu The planarity of the bipyridine rings facilitates electron delocalization, which is a key factor in the electronic properties of the resulting metal complexes. wikipedia.org
The presence of the amino group at the 5-position of the bipyridine ring significantly modulates the electronic properties of the coordinated metal center. The amino group is a strong electron-donating group, which increases the electron density on the bipyridine ligand system through resonance and inductive effects. This enhanced electron density on the ligand can then be delocalized onto the metal center upon coordination.
This electron donation has several important consequences:
Redox Potentials: The increased electron density on the metal center makes it more easily oxidized. Consequently, the metal-centered oxidation potentials (e.g., Ru(II)/Ru(III)) in complexes of [2,2'-Bipyridin]-5-amine are typically shifted to lower (less positive) values compared to analogous complexes with unsubstituted bipyridine. acs.org
Metal-to-Ligand Charge Transfer (MLCT) Transitions: The electron-donating nature of the amino group raises the energy of the metal-based orbitals and can also affect the energy of the ligand's π* orbitals. This influences the energy of the MLCT transitions, which are often responsible for the photophysical properties of these complexes. acs.org
Enhanced Electronic Coupling: In complexes containing multiple redox-active sites, such as those with two amino groups on different bipyridine ligands, metal chelation has been shown to enhance electronic coupling between these sites. acs.orgnih.gov This effect is mediated by the metal ion and is dependent on the specific metal and its coordination geometry. acs.orgnih.gov
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with [2,2'-Bipyridin]-5-amine typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. cmu.edunih.gov Characterization of the resulting complexes is carried out using a variety of spectroscopic and analytical techniques, including NMR, IR, UV-Vis spectroscopy, and X-ray crystallography.
Ruthenium complexes of [2,2'-Bipyridin]-5-amine and its derivatives have been extensively studied due to their interesting photophysical and electrochemical properties, with applications in areas such as sensing and artificial photosynthesis. researchgate.netrsc.org
A common and well-studied class of ruthenium complexes are the tris(bipyridine) architectures, with the general formula [Ru(bpy-NH₂)₃]²⁺, where bpy-NH₂ represents the [2,2'-Bipyridin]-5-amine ligand. These complexes are typically synthesized by reacting three equivalents of the ligand with a ruthenium(II) precursor, such as RuCl₃·xH₂O or [Ru(DMSO)₄Cl₂]. nih.govyoutube.com The resulting complexes have an octahedral geometry around the ruthenium center, with the three bidentate ligands arranged in either a facial (fac) or meridional (mer) fashion. researchgate.netnih.gov The formation of these tris-chelate complexes is driven by the thermodynamic stability associated with the chelate effect. wikipedia.org The amino groups on the periphery of these complexes can be further functionalized, allowing for the construction of more complex supramolecular assemblies and functional materials. researchgate.net
| Complex | Ru(II)/Ru(III) Oxidation Potential (V vs. Fc⁺/Fc) | Key Spectroscopic Features | Reference |
|---|---|---|---|
| fac-[Ru(pytz)₃]²⁺ | +0.96 | Irreversible ligand-based reductions at ~-2.2 and -2.4 V | nih.gov |
| mer-[Ru(pytz)₃]²⁺ | +0.94 | Irreversible ligand-based reductions at ~-2.2 and -2.4 V | nih.gov |
For octahedral complexes with three unsymmetrical bidentate ligands like [2,2'-Bipyridin]-5-amine, two geometric isomers can exist: facial (fac) and meridional (mer). nih.govnih.gov In the fac isomer, the three equivalent donor atoms (e.g., the three pyridine rings with the amino group) are located on one face of the octahedron, while in the mer isomer, they lie in a plane that bisects the octahedron.
The ratio of fac to mer isomers can be influenced by several factors:
Steric Hindrance: The steric bulk of substituents on the bipyridine ligand can play a crucial role in determining the preferred isomer. nih.gov Increased steric hindrance may favor one isomer over the other to minimize steric clashes between the ligands. nih.govnih.gov For instance, bulky substituents in certain positions can selectively favor the formation of the mer isomer. nih.gov
Reaction Conditions: The solvent, temperature, and reaction time can influence the kinetic and thermodynamic product distribution, thereby affecting the fac/mer ratio.
Electronic Effects: The electronic nature of the substituents can also have an impact on the relative stabilities of the isomers, although this is often less pronounced than steric effects. nih.gov
The separation and isolation of these isomers can be challenging but is often achievable using techniques like column chromatography or fractional crystallization. nih.govrsc.org The characterization of the individual isomers is crucial as the fac and mer isomers can exhibit different photophysical, electrochemical, and catalytic properties. nih.govnih.gov
| Factor | Influence on Isomer Ratio | Example | Reference |
|---|---|---|---|
| Steric Hindrance | Bulky substituents can favor the less sterically crowded isomer. | Bulky 5-mesityl-substituted pyridyl units lead to meridional complexes. | nih.gov |
| Ligand Design | The position of substituents on the ligand can direct the stereochemistry. | A methyl group at the α-position to the coordinating nitrogen can unexpectedly favor the facial isomer. | nih.gov |
| Thermodynamics vs. Kinetics | The observed isomer may be the kinetic product rather than the thermodynamically more stable one. | For complex C7 in a study, the mer isomer was synthesized, but the fac isomer was computationally more stable. | nih.gov |
Iron Complexes
The coordination of iron with [2,2'-bipyridine]-5-amine and its substituted derivatives leads to the formation of complexes with interesting stereochemical and electrochemical properties. The amino group at the 5-position can influence the electronic properties and reactivity of the resulting iron complexes.
Stereoselective Formation of Isomers
The stereoselective formation of isomers in iron complexes of bipyridine ligands is a subject of significant interest. In the case of chiral derivatives, high diastereoselectivity can be achieved. For instance, with a chiral 2,2'-bipyridine ligand substituted at the 5 and 5' positions with N-methyl-L-valine methyl ester, the complexation with Fe(II) in acetonitrile (B52724) shows a slight diastereoselectivity of approximately 20% in favor of the Δ diastereomer. nih.gov However, the addition of hydrochloric acid to this complex, leading to the protonation of the amine groups, results in the formation of the Δ-isomer with 100% diastereomeric excess. nih.gov This demonstrates that the stereoselectivity can be controlled by pH, a phenomenon that can be reversed by the addition of a base. nih.gov
Studies on iron bipyridine-diimine complexes have shown that these systems can exist in multiple oxidation states, highlighting the redox-active nature of the bipyridine ligand framework. acs.org While not directly involving [2,2'-Bipyridin]-5-amine, this research provides insight into the electronic flexibility of the bipyridine core, which is relevant to its derivatives. acs.org
Copper(II) Complexes
Copper(II) complexes with bipyridine ligands are widely studied for their diverse applications. The introduction of an amino group, as in [2,2'-Bipyridin]-5-amine, can modulate the structure and properties of these complexes. Research on ternary copper(II) complexes with 2,2'-bipyridine and various amino acids has shown the formation of both monomeric and polymeric structures. mdpi.com
In mixed ligand copper(II) complexes containing a bipyridine moiety, the copper center often adopts a square pyramidal or distorted octahedral geometry. rsc.orgnih.gov For example, in a complex with a hydrazone and a bipyridine ligand, the Cu(II) ion is coordinated by the two nitrogen atoms of the bipyridine, along with atoms from the hydrazone ligand, resulting in a distorted square pyramidal geometry. nih.gov The electronic properties of these complexes, as indicated by their LUMO, are often centered on the bipyridine ligand, suggesting its role in potential metal-to-ligand charge transfer transitions. rsc.org
The following table summarizes the coordination geometry of some relevant copper(II) bipyridine complexes.
| Complex Type | Coordination Geometry | Reference |
| Ternary Cu(II) with 2,2'-bipyridine and nonpolar amino acids | Square pyramidal/Octahedral | mdpi.com |
| Mixed ligand Cu(II) with thienoyltrifluoroacetonate and 2,2'-bipyridine | Square pyramidal | rsc.org |
| Mixed ligand Cu(II) with hydrazone and bipyridine | Distorted square pyramidal | nih.gov |
Other Metal Complexes (e.g., Rhenium, Zinc, Gold)
The versatility of the bipyridine scaffold extends to its complexation with a range of other metals, including rhenium, zinc, and gold.
Rhenium Complexes: Rhenium(I) tricarbonyl complexes with 2,2'-bipyridine ligands are known for their luminescent properties. chemrxiv.orgacs.org The functionalization of the bipyridine ligand, for instance at the 5-position, can be used to tune these properties. Rhenium coordinating polyamides have been synthesized using 2,2'-bipyridine-5,5'-biscarboxylic acid, demonstrating the potential for creating polymeric materials with integrated metal centers for applications such as electrochemical CO2 reduction. escholarship.org
Zinc Complexes: Zinc(II) readily forms complexes with bipyridine ligands. In tris-chelated Zn(II) ionic complexes with substituted bipyridines, the nature of the substituent can influence the stoichiometry and supramolecular organization of the final product. rsc.org For example, using 4,4'-bis(hydroxymethyl)-2,2'-bipyridine (B11819) can lead to the inclusion of un-coordinated ligands within the crystal structure. rsc.org The redox activity of the bipyridine ligand has also been explored in zinc complexes, where the bipyridine can exist in neutral, radical anion, or dianion forms. acs.org
Gold Complexes: Gold(III) complexes containing 2,2'-bipyridine ligands have been investigated for their potential applications. The bidentate coordination of the bipyridine ligand helps to stabilize the gold(III) center. mdpi.com Gold(I) complexes with bipyridine-functionalized ligands have also been synthesized, showcasing the diverse coordination chemistry of gold with this ligand system. epa.govmdpi.com
Supramolecular Coordination Assemblies
The ability of [2,2'-Bipyridin]-5-amine and its derivatives to act as building blocks in the construction of larger, ordered structures is a key area of research. These supramolecular assemblies are formed through the directed interaction of the ligand with metal centers.
Self-Assembly Principles Driven by Metal-Ligand Interactions
The formation of supramolecular structures is governed by the principles of self-assembly, where the specific coordination geometry of the metal ion directs the spatial arrangement of the ligands. The bipyridine unit provides a well-defined bidentate coordination site. The amino group in [2,2'-Bipyridin]-5-amine can participate in hydrogen bonding, which can further direct the assembly process and lead to the formation of multidimensional networks. cmu.edu
The chelation of metal ions by multiple bipyridine ligands can create building blocks with specific shapes, such as tetrahedral or octahedral geometries, which then assemble into larger architectures. cmu.edu The choice of metal ion and the specific functionalization of the bipyridine ligand are crucial in controlling the outcome of the self-assembly process.
Construction of Coordination Polymers and Frameworks
Coordination polymers and metal-organic frameworks (MOFs) are extended structures formed by the connection of metal ions or clusters with organic linkers. Bipyridine-based ligands, including derivatives of [2,2'-Bipyridin]-5-amine, are excellent candidates for such linkers.
For instance, 5,5′-diamino-2,2′-bipyridine has been used to create a variety of metal-ligand complexes with transition metals such as Mn, Fe, Ni, Cu, Zn, Ag, and Cd. researchgate.net In these structures, the bipyridine moiety coordinates to the metal center, while the amino groups are available for hydrogen bonding, which dictates the intermolecular arrangement and can lead to the formation of layered structures or 3D networks. researchgate.net The use of dicarboxylic acid derivatives of 2,2'-bipyridine has also been shown to be effective in constructing coordination polymers with various transition metals and lanthanides. researchgate.net
Chirality and Helical Structures in Metal Complexes
2,2'-Bipyridine (bipy) ligands are bidentate and, when forming octahedral complexes with a metal ion in a 3:1 ratio (e.g., [M(bipy)₃]ⁿ⁺), they inherently generate a chiral structure. wikipedia.org The three planar bipyridine ligands arrange themselves around the central metal ion in a propeller-like fashion. This arrangement can be either right-handed (designated as Δ) or left-handed (Λ), resulting in a pair of non-superimposable mirror images known as enantiomers. wikipedia.orgresearchgate.net This inherent helical chirality is a fundamental aspect of the coordination chemistry of bipyridine ligands. researchgate.net
The introduction of substituents on the 2,2'-bipyridine scaffold, as in [2,2'-Bipyridin]-5-amine, can profoundly influence the stereochemical outcome of complexation. By using enantiomerically pure ligands, chemists can direct the formation of specific diastereomers. Research has extensively explored the synthesis of chiral bipyridine ligands by incorporating chiral moieties, often derived from natural products like terpenes (e.g., pinene, menthone), onto the bipyridine framework. durham.ac.ukacs.orgacs.org These chiral ligands can induce significant asymmetric induction in metal-catalyzed reactions, a direct consequence of the chiral environment created around the metal center. durham.ac.ukbenthamdirect.com
Beyond simple tris-bipyridyl complexes, more elaborate ligands can form intricate helical structures known as helicates. For instance, tetradentate ligands based on the 6,6′-bis(2″-aminopyridyl)-2,2′-bipyridine (bapbpy) scaffold form helical chiral complexes upon coordination to a metal. nih.gov The steric clash between the terminal pyridine groups of the ligand forces a twisted, non-planar conformation, resulting in a helical structure. nih.gov Similarly, dinuclear metal complexes can form where a bridging ligand wraps around two metal centers, creating single-stranded or double-stranded helices. nih.govacs.orgrsc.org
Detailed Research Findings
Detailed investigations into these chiral and helical systems have provided significant insights into their structure and properties.
Advanced Spectroscopic and Structural Characterization
Electronic Spectroscopy
Electronic spectroscopy, encompassing UV-Vis absorption, luminescence, and circular dichroism, offers a window into the electronic structure and excited-state properties of [2,2'-Bipyridin]-5-amine and its metal complexes.
UV-Vis Absorption Studies of Ligands and Complexes
The electronic absorption spectra of 2,2'-bipyridine (B1663995) (bpy) based ligands and their metal complexes are characterized by intense π–π* transitions within the ligand and, upon complexation, the appearance of metal-to-ligand charge transfer (MLCT) bands.
For the parent 2,2'-bipyridine, absorption bands are observed in the UV region, typically around 235 nm and 280 nm. aau.edu.et The introduction of an amino group at the 5-position, as in [2,2'-Bipyridin]-5-amine, influences these transitions. For instance, amino-substituted 2,2'-bipyridine ligands exhibit absorption maxima that can be bathochromically shifted upon coordination to a metal ion. researchgate.net
In transition metal complexes of bipyridine derivatives, the electronic spectra are often dominated by intense absorptions in the visible region, which are attributed to MLCT transitions. nih.gov The energy of these MLCT bands is sensitive to the nature of the metal, the substituents on the bipyridine ligand, and the solvent. For example, a series of complexes with the general formula [Pt(bpy)(4-XC6H4S)2] (where X is a substituent) all show a solvatochromic absorption band in the visible region. rsc.orgnih.gov Similarly, complexes of 4,4'-dimethyl-2,2'-bipyridine (B75555) with Co(II), Ni(II), Zn(II), and Cu(II) display typical MLCT absorption bands between 301 and 306 nm. researchgate.net The intraligand π→π* transitions in these complexes show a slight red shift compared to the free ligand. researchgate.net
The table below summarizes representative UV-Vis absorption data for related bipyridine complexes, illustrating the typical spectral regions for these transitions.
| Compound/Complex | Solvent/State | λmax (nm) | Assignment | Reference |
| 2,2'-Bipyridine | Methanol | 235, 280 | π–π | aau.edu.et |
| [Co(dmbpy)₂(dca)₂]·CH₃OH | Acetonitrile (B52724) | 301-306 | MLCT | researchgate.net |
| [Ni(dmbpy)₂(dca)₂]·CH₃OH | Acetonitrile | 301-306 | MLCT | researchgate.net |
| [Zn(dmbpy)₂(dca)₂] | Acetonitrile | 301-306 | MLCT | researchgate.net |
| [Ru(terpy)(bpy)Cl]⁺ Complexes | Acetonitrile | ~480-500 | MLCT | acs.org |
| Tris(2,2′-bipyridine)–M(II) (M = Co, Ni, Zn) | In vacuo | ~300 (33333 cm⁻¹) | π–π | cmu.edu |
| [Fe(bpy)₃]²⁺ | In vacuo | ~300 (33360 cm⁻¹) | π–π* | cmu.edu |
dmbpy = 4,4'-dimethyl-2,2'-bipyridine; dca = dicyanamide; terpy = 2,2':6',2''-terpyridine; bpy = 2,2'-bipyridine
It is important to note that the absorption intensity of these complexes can be affected by their interaction with other molecules. For instance, the binding of a cobalt(III) complex containing bipyridine and a Schiff base ligand to DNA resulted in hyperchromism, an increase in absorption intensity. rsc.org
Luminescence Spectroscopy (Emission and Excitation Spectra)
Many transition metal complexes of 2,2'-bipyridine and its derivatives are luminescent, a property that is highly dependent on the metal ion, the ligand structure, and the surrounding environment. The emission often originates from a triplet MLCT excited state (³MLCT). nih.gov
Amino-substituted 2,2'-bipyridine ligands have been investigated as fluorescent indicators for metal ions like Zn(II). researchgate.net The fluorescence properties, including quantum yields, can change dramatically upon metal binding. For some amino-substituted bipyridines, the quantum yield increases significantly upon complexation with Zn(II), while for others, it decreases. researchgate.net The emission and excitation wavelengths also typically experience a bathochromic (red) shift upon metal binding. researchgate.net For example, 5-aryl-2,2′-bipyridines show a sensitive and selective response to zinc ions, with a notable increase in emission intensity or a significant red-shift of the emission maxima. rsc.org
The nature of the amino substituent plays a crucial role. Ligands with strongly donating amino groups may have low quantum yields, whereas those with weaker donating groups can exhibit high quantum yields. researchgate.net The luminescence of these complexes can be tuned by modifying the ligands. For instance, the emission color of dinuclear platinum(II) bipyridine complexes can be controlled by intra- and intermolecular interactions in the solid state. rsc.org
The table below presents some luminescence data for related bipyridine complexes.
| Complex | Conditions | Emission λmax (nm) | Quantum Yield (Φ) | Reference |
| [Ru(bpy)₂L]²⁺ (L = dihydrazone of 2,6-diacetylpyridine) | Room Temp, MeCN | - | - | nih.gov |
| [Ir(Arpz)₂(bpy)]⁺ (ArpzH = 1-arylpyrazole) | - | Varies with substituent | - | acs.org |
| [Cr(bpmp)₂]³⁺ | - | - | 0.20 | nih.gov |
| α-biphenylamino-2,2′-bipyridines | THF solution | 443-505 | up to 0.49 | nih.gov |
| Amino-substituted bpy-Zn(II) complexes | - | Bathochromic shift upon binding | Increases or decreases upon binding | researchgate.net |
It is worth noting that while many bipyridine complexes are luminescent, some, like certain mononuclear cyclometalated Pd(II) complexes, are non-emissive at room temperature but show intense luminescence at 77 K. nih.gov
Circular Dichroism (CD) Spectroscopy for Chiral Complexes
When a chiral ligand, such as a derivative of [2,2'-Bipyridin]-5-amine with a chiral substituent, coordinates to a metal ion, the resulting complex can exhibit a CD spectrum. These spectra can be used to determine the absolute configuration of the complex and to study diastereoselectivity in complexation reactions. researchgate.net For instance, the complexation of a chiral 2,2'-bipyridine substituted at the 5 and 5' positions with N-methyl-L-valine methyl ester with Co(II) and Fe(II) was found to be diastereoselective, a phenomenon that could be controlled by pH. researchgate.net
The d-d electronic transitions of the metal ion in a chiral environment become optically active and can be observed in the visible region of the CD spectrum. researchgate.net This induced circular dichroism provides a sensitive probe of the metal's coordination geometry. cmu.edu While general principles of CD spectroscopy are well-established for chiral coordination compounds, specific CD studies on chiral complexes of [2,2'-Bipyridin]-5-amine are not widely reported in the reviewed literature. However, the principles can be extended to such systems. For example, the interaction of a chiral ligand with a metal ion can lead to a CD spectrum where only the complex is active, simplifying data interpretation compared to isotropic absorption spectra. researchgate.net
X-ray Diffraction (XRD) and Crystallography
X-ray diffraction techniques, particularly single-crystal X-ray analysis, provide the most definitive structural information for crystalline solids, including precise bond lengths, bond angles, and details of the three-dimensional packing.
Single Crystal X-ray Analysis of Ligands and Metal Complexes
Single-crystal X-ray diffraction has been instrumental in elucidating the structures of numerous 2,2'-bipyridine derivatives and their metal complexes. For the parent 2,2'-bipyridine, solid-state structures show that the molecule is planar and adopts a trans-conformation. hhu.de
For substituted bipyridines, such as 5,5'-diamino-2,2'-bipyridine, X-ray crystallography has confirmed that in its metal complexes, the ligand coordinates to the metal center through the bipyridine nitrogen atoms, with the amino groups not participating in the primary coordination sphere. rsc.org The study of a variety of metal complexes with 5,5'-diamino-2,2'-bipyridine revealed different coordination geometries, including tris-chelate complexes like [M(5,5'-diamino-bpy)₃]²⁺ (where M = Fe, Ni, Zn, Cd) and other stoichiometries depending on the metal and reaction conditions. rsc.org
For example, the crystal structure of [Ni(dmbpy)₂(dca)₂]·CH₃OH (where dmbpy is 4,4'-dimethyl-2,2'-bipyridine and dca is dicyanamide) has been determined, providing detailed information about its molecular geometry. researchgate.net Similarly, the structure of a molybdenum(VI) complex with 2,2'-bipyridine, (tBuSiMe₂O)₂MoO₂(bipy), shows a distorted octahedral environment around the molybdenum atom. nih.gov
The table below presents selected crystallographic data for a complex containing a related diamino-bipyridine ligand, illustrating the type of structural information that can be obtained.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| {[Fe(DABP)₃]·(BTC)₂}⁴⁻ related structure | Trigonal | R-3c | 23.033(5) | 23.033(5) | 51.58(1) | 90 | 90 | 120 | mdpi.com |
DABP = 5,5'-diamino-2,2'-bipyridine; BTC = 1,3,5-benzenetricarboxylate
Solid-State Structural Elucidation
Beyond the molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a concept known as solid-state packing. This packing is governed by intermolecular forces such as hydrogen bonding and π-π stacking interactions.
In metal complexes of 5,5'-diamino-2,2'-bipyridine, the amino groups play a crucial role in directing the supramolecular assembly through hydrogen bonding. rsc.org These amino groups can act as hydrogen bond donors to anions or solvent molecules, leading to the formation of multidimensional networks. rsc.org For example, in the crystal structure of a complex containing [Fe(DABP)₃]²⁺ and the tricarboxylate anion BTC³⁻, the amino groups of the DABP ligands form hydrogen bonds with the oxygen atoms of the carboxylate groups, encapsulating the metal complex. mdpi.com
The interplay of these non-covalent interactions dictates the final three-dimensional architecture of the crystalline material, influencing its physical properties.
Other Advanced Characterization Techniques
The comprehensive characterization of "[2,2'-Bipyridin]-5-amine dihydrochloride" is crucial for understanding its chemical behavior and potential applications. Beyond routine spectroscopic methods, a suite of advanced techniques provides deeper insights into its electronic, structural, and morphological properties.
Electrochemical Techniques (e.g., Cyclic Voltammetry for Redox Properties)
Electrochemical methods, particularly cyclic voltammetry (CV), are instrumental in elucidating the redox properties of bipyridine compounds. These properties are fundamental to their roles in catalysis, energy storage, and sensor technology. While specific cyclic voltammetry data for [2,2'-Bipyridin]-5-amine dihydrochloride (B599025) is not extensively documented in dedicated studies, the electrochemical behavior can be inferred from the well-established characteristics of the 2,2'-bipyridine core and related substituted derivatives. nih.gov
Bipyridine-based molecules are known to undergo reversible or quasi-reversible reduction processes. rsc.orgscirp.org The 2,2'-bipyridine ligand itself can accept electrons into its π* orbitals, forming radical anions and dianions at negative potentials. The presence of an electron-donating amine group at the 5-position is expected to increase the electron density on the bipyridine ring system. This would make the reduction more difficult, shifting the reduction potentials to more negative values compared to the unsubstituted 2,2'-bipyridine.
Conversely, the dihydrochloride form, where the amine group and one of the pyridine (B92270) nitrogens are protonated, will have a significant impact. The protonation introduces positive charges, which will make the reduction of the bipyridine system easier, resulting in a positive shift of the redox potentials. The proton transfer process itself can be studied electrochemically, as 2,2'-bipyridine has been shown to facilitate proton transfer across liquid-liquid interfaces. rsc.org
The redox behavior of related substituted bipyridine ligands complexed with metals has been extensively studied. For instance, cobalt complexes with various substituted bipyridines show distinct Co(III)/Co(II) and Co(II)/Co(I) redox couples, with the potentials being sensitive to the nature of the substituents on the bipyridine rings. nih.gov
Table 1: Representative Redox Potentials for Related Bipyridine Compounds
| Compound/System | Redox Couple | Potential (V vs. ref) | Solvent/Electrolyte |
| 2,2'-Bipyridine | bpy/bpy⁻• | ~ -2.2 | Acetonitrile |
| 4,4'-Dimethyl-2,2'-bipyridine | Ligand Reduction | ~ -2.3 | Acetonitrile |
| [Co(bpy)₃]²⁺ | Co(III)/Co(II) | +0.33 | Acetonitrile |
| [Co(bpy)₃]²⁺ | Co(II)/Co(I) | -0.97 | Acetonitrile |
Note: The data in this table is based on studies of related bipyridine compounds to provide a comparative context. The exact potentials for this compound may vary.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons, such as radicals. In the context of "this compound," EPR spectroscopy would be primarily used to characterize its radical cation or anion, which can be generated through chemical or electrochemical oxidation or reduction.
Upon one-electron reduction, the compound would form a radical anion, this compound⁻•. The unpaired electron would be delocalized over the bipyridine π-system. The resulting EPR spectrum would be expected to show a complex hyperfine structure due to the coupling of the unpaired electron with the magnetic nuclei in the molecule, primarily the nitrogen atoms (¹⁴N, I=1) and protons (¹H, I=1/2). tandfonline.com
The EPR spectra of bipyridyl radical cations have been studied, revealing how the unpaired electron interacts with the nitrogen and hydrogen atoms of the pyridine rings. rsc.org For a radical anion derived from a bipyridine, the g-value is typically close to that of the free electron (g ≈ 2.0023), with small deviations due to spin-orbit coupling. researchgate.net The hyperfine coupling constants (A-values) provide detailed information about the distribution of the unpaired electron's spin density within the molecule. For bipyridine-based radicals, the nitrogen hyperfine coupling is a key diagnostic feature. tandfonline.com
Table 2: Representative EPR Parameters for Related Radical Species
| Radical Species | g-value (iso) | Hyperfine Coupling Constants (A_iso) |
| Pyridine radical anion | ~2.003 | A(N) ≈ 6 G, A(H) varies by position |
| Bipyridyl radical cation | ~2.003 | A(N) ≈ 4-5 G |
| Phosphonium radical cation | ~2.0015 | A(P) ≈ 238 G |
Note: This table presents typical values for related radical species to illustrate the expected range of EPR parameters. The specific values for the radical of this compound would need to be determined experimentally.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups and characterizing the bonding within a molecule. The FTIR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to the vibrations of its constituent parts: the bipyridine skeleton, the amine group, and the effects of protonation.
The spectrum of a related compound, 2-amino-5-chloropyridine, shows characteristic N-H stretching vibrations, C-N stretching, and pyridine ring vibrations. nih.gov For "this compound," the following regions and bands would be of particular interest:
N-H Stretching: In the dihydrochloride salt, the primary amine group is protonated to form an ammonium (B1175870) group (-NH₃⁺). This would give rise to broad and strong absorption bands in the region of 3200-2800 cm⁻¹, which are characteristic of ammonium salt N-H stretching vibrations.
Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the pyridine rings are expected to appear above 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine rings typically occur in the 1600-1400 cm⁻¹ region. These bands are sensitive to substitution and, in this case, protonation, which can cause shifts in their positions. nipne.ro
N-H Bending: The bending vibrations of the -NH₃⁺ group would be expected around 1600-1500 cm⁻¹.
Pyridine Ring Puckering and C-H Out-of-Plane Bending: These vibrations are found in the fingerprint region (below 1000 cm⁻¹) and are characteristic of the substitution pattern on the pyridine rings.
Table 3: Predicted FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch (Ammonium Salt) | 3200 - 2800 |
| Aromatic C-H Stretch | 3100 - 3000 |
| N-H Bend (Ammonium Salt) | 1600 - 1500 |
| C=C and C=N Ring Stretch | 1610 - 1430 |
| C-H Out-of-Plane Bend | 900 - 700 |
Note: The frequencies are predicted based on data from similar compounds like 2-aminopyridines and bipyridine derivatives. nih.govresearchgate.netresearchgate.net
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Materials
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and structure of materials at the micro- and nanoscale, respectively. For a small molecule like "this compound," these techniques are most relevant when the compound is incorporated into a larger material, such as a polymer, a metal-organic framework (MOF), or a thin film, or when studying its crystalline morphology.
If "this compound" were used as a monomer to synthesize a polymer or as a ligand in a coordination polymer, SEM would be invaluable for characterizing the surface topography, particle size, and shape of the resulting material. TEM could provide higher-resolution images, revealing details about the internal structure, such as the presence of pores or the arrangement of crystalline domains.
While there are no specific SEM or TEM studies focused solely on "this compound" as a standalone material, the literature on materials derived from bipyridine derivatives demonstrates the utility of these techniques. For example, SEM has been used to characterize the surface of thin films of polyamides containing bipyridine units, revealing information about the film's uniformity and texture.
The application of these microscopy techniques would be essential in any work aiming to develop functional materials based on "this compound," providing a crucial link between the molecular structure and the macroscopic properties of the material.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like [2,2'-Bipyridin]-5-amine to determine their fundamental chemical properties.
The first step in a typical DFT study is the geometry optimization of the molecule. This process calculates the lowest energy conformation by determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. For [2,2'-Bipyridin]-5-amine, calculations would typically be performed on the neutral amine or its protonated form, often using a functional like B3LYP with a basis set such as 6-31G(d) or higher.
The introduction of the amino (-NH₂) group at the 5-position of the 2,2'-bipyridine (B1663995) scaffold significantly influences its electronic and structural properties. researchgate.netresearchgate.net The amino group is a strong electron-donating group, which increases the electron density on the pyridine (B92270) ring system through resonance and inductive effects. researchgate.net This perturbation alters the bond lengths within the aromatic rings and can affect the torsional angle between the two pyridine rings, which is a key conformational feature of bipyridine ligands. DFT calculations can precisely quantify these changes.
A study on related substituted bipyridines showed that substituents fundamentally alter both electronic and structural characteristics. researchgate.net In the case of a complex involving 5,5'-diamino-2,2'-bipyridine, DFT calculations indicated that the electron-donating amine groups did not significantly perturb the metal-nitrogen bond lengths, suggesting the electronic density change is distributed across the ligand framework.
Table 1: Representative Parameters in a DFT Geometry Optimization
| Parameter | Description | Typical Basis Set/Functional |
|---|---|---|
| Geometry Optimization | Minimization of the total electronic energy of the molecule to find its most stable 3D structure. | B3LYP/6-311+G(d,p) |
| Bond Lengths/Angles | Calculated distances between atomic nuclei and angles between adjacent bonds in the optimized structure. | - |
| Dihedral Angle | The angle between the two pyridine rings, defining the molecule's rotational conformation (e.g., cis vs. trans). | - |
| Mulliken Atomic Charges | Calculation of the partial charge on each atom, indicating electron distribution. | - |
| Dipole Moment | The measure of the net molecular polarity arising from charge distribution. | - |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net
Theoretical studies on amino-substituted bipyridines have shown that the -NH₂ group causes a significant reduction in the HOMO-LUMO energy gap compared to unsubstituted 2,2'-bipyridine. researchgate.net This occurs because the electron-donating nature of the amino group raises the energy of the HOMO, while having a smaller effect on the LUMO energy. A smaller gap suggests that the molecule is more easily excitable and generally more reactive. libretexts.org For 5-amino-2,2'-bipyridine (a para-amino derivative), DFT studies predict that the electron density of the HOMO is primarily located on the substituted pyridine ring and the amino group, while the pyridyl ring without the substituent shows a comparative deficiency in electron density. researchgate.net
Table 2: Effect of Amino Group on Frontier Orbitals of 2,2'-Bipyridine
| Orbital | Unsubstituted 2,2'-Bipyridine | 5-Amino-2,2'-bipyridine (Predicted) |
|---|---|---|
| HOMO Energy | Lower | Higher (destabilized) |
| LUMO Energy | Relatively unchanged | Minor change |
| HOMO-LUMO Gap | Larger | Smaller |
| Reactivity | Less reactive | More reactive |
DFT-based methods are highly effective for predicting spectroscopic properties, which can be used to validate experimental data or assign complex spectra.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a reliable DFT-based approach for calculating the nuclear magnetic shielding tensors of a molecule. rsc.orgimist.ma From these tensors, the ¹H and ¹³C NMR chemical shifts can be predicted by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). imist.ma Calculations are typically performed on the optimized geometry of the molecule, and including a solvent model can improve accuracy. For amino-substituted aromatic systems, DFT has been shown to predict chemical shifts that correlate well with experimental values. researchgate.net
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and, consequently, predicting UV-Vis absorption spectra. researchgate.netmdpi.com The calculation provides the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, which relates to the intensity of the absorption band. researchgate.net For 2,2'-bipyridine and its derivatives, the main electronic transitions observed in the UV-Vis spectrum are typically π→π* transitions within the aromatic system. researchgate.net The presence of the amino group is expected to cause a bathochromic (red) shift in the absorption maxima due to the narrowing of the HOMO-LUMO gap.
Table 3: Common Computational Methods for Spectroscopic Prediction
| Spectrum | Computational Method | Information Obtained |
|---|---|---|
| NMR | DFT with GIAO | Isotropic shielding constants, chemical shifts (δ) |
| UV-Vis | TD-DFT | Excitation energies, absorption wavelengths (λ_max), oscillator strengths |
Molecular Dynamics (MD) Simulations
While DFT provides a static, zero-kelvin picture of a molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of molecular motion and interactions in a simulated environment, such as in solution.
For a flexible molecule like [2,2'-Bipyridin]-5-amine, MD simulations are invaluable for understanding its conformational dynamics in a solvent. A key aspect is the rotational freedom around the C-C bond connecting the two pyridine rings. MD simulations can explore the potential energy surface of this rotation, revealing the relative stability of different conformers and the energy barriers between them.
A typical MD simulation involves placing the molecule in a box of explicit solvent molecules (e.g., water) and calculating the forces between all atoms using a predefined force field (e.g., OPLS, AMBER). The system is then allowed to evolve over a set period, often on the nanosecond to microsecond timescale. mdpi.com Analysis of the resulting trajectory can reveal stable conformational states, the frequency of transitions between them, and the formation and breaking of hydrogen bonds with solvent molecules. This provides insight into how the ligand might behave and adapt its shape upon binding to a metal center or interacting with other molecules in solution. nih.gov
Table 4: Typical Workflow for a Molecular Dynamics Simulation
| Step | Description |
|---|---|
| 1. System Setup | The solute ([2,2'-Bipyridin]-5-amine) is placed in a periodic box filled with solvent molecules (e.g., water). Ions may be added to neutralize the system. |
| 2. Energy Minimization | The initial system geometry is optimized to remove unfavorable contacts or steric clashes. |
| 3. Equilibration | The system is gradually heated to the target temperature (NVT ensemble) and then brought to the target pressure (NPT ensemble), allowing the solvent to relax around the solute. |
| 4. Production Run | The simulation is run for an extended period (ns to µs) under constant temperature and pressure, generating a trajectory of atomic positions and velocities over time. |
| 5. Analysis | The trajectory is analyzed to calculate properties like Root Mean Square Deviation (RMSD), conformational changes, and interaction energies. |
Elucidation of Reaction Mechanisms and Catalytic Pathways
Computational methods, especially DFT, are instrumental in elucidating reaction mechanisms by mapping the entire potential energy surface of a chemical reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states.
For reactions involving [2,2'-Bipyridin]-5-amine, such as its coordination to a metal center or its role as a ligand in a catalytic cycle, DFT can be used to model the step-by-step process. For instance, in a catalytic reaction, a proposed mechanism can be tested by calculating the activation energy for each step. nih.gov The pathway with the lowest energy barriers is typically the most plausible.
Analyses like Natural Bond Orbital (NBO) or Mulliken population analysis can be performed at each step to track charge distribution and understand how electronic structure changes facilitate the reaction. nih.gov This approach has been used to investigate catalytic mechanisms for reactions involving other amino-functionalized heterocycles and nickel-bipyridine complexes, providing detailed insight into how the ligand's electronic properties influence the catalytic activity of the metal center. nih.govacs.org
Modeling of Metal-Ligand Bonding and Isomer Stability
Computational modeling has been instrumental in elucidating the nature of the bond between [2,2'-Bipyridin]-5-amine and various metal centers, as well as predicting the relative stability of the resulting isomers.
When three bidentate ligands like [2,2'-Bipyridin]-5-amine coordinate to an octahedral metal center, two possible geometric isomers can be formed: facial (fac) and meridional (mer). DFT studies on tris(5-ester-substituted-2,2'-bipyridine) complexes of ruthenium(II) have shown that the preference for one isomer over the other is significantly influenced by the steric bulk of the substituents on the bipyridine rings. nih.gov It has been demonstrated that steric hindrance between the ligands can favor the formation of the fac-isomer, a preference that is not primarily driven by the electronic effects of the metal center. nih.gov
Furthermore, computational studies on tris(8-hydroxyquinolinate) metallic complexes have provided a general understanding of the interplay between bonding and steric factors in determining isomer preference. rsc.org These studies suggest that for smaller metal ions, the mer-isomer is often preferred as it minimizes inter-ligand repulsion. Conversely, for larger metal ions that can form stronger covalent bonds through more extensive d-orbital overlap, the fac-isomer can be favored. rsc.org
The protonation of the bipyridine core, as in the case of [2,2'-Bipyridin]-5-amine dihydrochloride (B599025), also impacts its conformational properties. Theoretical calculations on protonated 2,2'-bipyridine have shown that the barrier to rotation around the C2-C2' bond is altered compared to the neutral molecule. colab.ws In the case of the dihydrochloride salt, protonation is expected to occur at the nitrogen atoms of the pyridine rings. nih.gov This protonation can influence the dihedral angle between the two pyridine rings, which in turn affects the ligand's bite angle and its coordination to a metal center.
Computational design studies have successfully utilized (2,2'-bipyridin-5yl)alanine, an amino acid derivative of the ligand, to create self-assembling metalloproteins. nih.govbakerlab.org These studies highlight the importance of accurately modeling the geometry and interactions of the bipyridine moiety to achieve the desired protein structure and function.
Calculated Properties of Bipyridine Isomers and Complexes
| System | Computational Method | Key Finding | Reference |
|---|---|---|---|
| Tris(5-ester-substituted-2,2'-bipyridine)ruthenium(II) | DFT | Steric bulk of substituents favors the fac-isomer. | nih.gov |
| Tris(8-hydroxyquinolinate)metal complexes | DFT | mer-isomer is preferred for smaller metals, while the fac-isomer is favored for larger metals. | rsc.org |
| Protonated 2,2'-bipyridine | MINDO/3 | The barrier to rotation between cis and trans conformations is calculated to be 2.14 kcal mol-1. | colab.ws |
| (2,2'-Bipyridin-5yl)alanine in proteins | Rosetta (Computational Design) | Successful design of metalloproteins demonstrates the predictability of bipyridine coordination. | nih.govbakerlab.org |
Solvation Effects on Electronic Structure and Photophysics
The surrounding solvent medium can significantly modulate the electronic structure and photophysical properties of molecules, a phenomenon known as solvatochromism. Theoretical studies, often using TD-DFT in conjunction with polarizable continuum models (PCM), have been employed to understand these effects in systems related to [2,2'-Bipyridin]-5-amine.
For instance, computational investigations of nitro-substituted pyridocoumarins have shown that the position of the absorption maximum is dependent on solvent polarity, exhibiting a hypsochromic (blue) shift with increasing solvent polarity. qu.edu.qa This negative solvatochromism was attributed to a greater stabilization of the ground state in more polar solvents. qu.edu.qa The inclusion of the implicit solvent effect in the calculations, using models like IEFPCM, was crucial for accurately reproducing the experimental observations. qu.edu.qa
Similarly, TD-DFT studies on various dyes have been used to calculate changes in dipole moments between the ground and excited states, which is a key factor in understanding solvatochromic shifts. eurjchem.comrsc.org These studies often employ different solvent polarity scales and correlation models to quantify the contribution of various solvent properties, such as polarizability and hydrogen bonding capacity, to the observed spectral shifts. nih.govnih.gov
In the context of metal complexes of substituted bipyridines, a small solvent effect on the photophysical properties of fac- and mer-isomers of ruthenium(II) complexes with 5'-amino-2,2'-bipyridine-5-carboxylic acid derivatives has been observed. nih.gov This suggests that for these particular complexes, the immediate coordination environment of the metal ion plays a more dominant role in determining the photophysical behavior than the bulk solvent.
The theoretical framework for these investigations typically involves optimizing the ground state geometry of the molecule using DFT and then calculating the vertical excitation energies using TD-DFT. qu.edu.qaeurjchem.comrsc.org By performing these calculations in the gas phase and in different solvent environments (simulated via PCM), the solvatochromic shifts can be predicted and analyzed.
Summary of Solvatochromism Studies on Related Systems
| Molecule/System | Computational Method | Observed Effect | Key Insight | Reference |
|---|---|---|---|---|
| Nitro-substituted pyridocoumarins | TD-DFT/IEFPCM | Negative solvatochromism (hypsochromic shift with increasing solvent polarity) | Stabilization of the ground state in polar solvents. | qu.edu.qa |
| Alexa Fluor Dyes | DFT/TD-DFT, ZINDO/IEF-PCM | Determination of ground and excited state dipole moments | Changes in dipole moment upon excitation correlate with solvatochromic shifts. | eurjchem.com |
| 2-Aminochromone-3-carboxaldehyde derivatives | TD-DFT/B3LYP | Bathochromic shifts with increasing solvent polarity | Intramolecular charge transfer (ICT) character of the electronic transitions. | rsc.org |
| Ru(II) complexes with 5'-amino-2,2'-bipyridine-5-carboxylic acid derivatives | Experimental | Small solvent effect on photophysical properties | Coordination environment is the primary determinant of photophysics. | nih.gov |
Academic Applications of 2,2 Bipyridin 5 Amine and Its Complexes
Catalysis and Photoreduction
The electron-donating nature of the amine substituent significantly influences the redox potential and stability of the corresponding metal complexes, enhancing their catalytic efficacy.
Metal-Mediated Catalysis utilizing Bipyridine Ligands
Bipyridine derivatives are fundamental chelating ligands in transition-metal catalysis. researchgate.net The functionalization of the bipyridine scaffold, such as the introduction of an amine group, is of great interest as it allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. researchgate.net These ligands form stable complexes with a wide array of transition metals, which are then employed to catalyze a variety of organic transformations. The amine group can modulate the electron density at the metal center, which in turn affects the catalytic activity and selectivity of the complex. For instance, in cross-coupling reactions, the electronic properties of the ligand can influence the rates of oxidative addition and reductive elimination steps. Over the past decades, 2,2'-bipyridines and their derivatives have made significant contributions to the fields of synthesis and catalysis. researchgate.net
Photochemical CO2 Reduction Systems
Complexes of [2,2'-Bipyridin]-5-amine and related structures are extensively studied as catalysts for the photochemical reduction of carbon dioxide (CO2). Rhenium (Re) and Manganese (Mn) complexes bearing bipyridine ligands are particularly notable for their ability to selectively reduce CO2 to carbon monoxide (CO). nsf.govresearchgate.netresearchgate.net The amine group plays a crucial role; its electron-donating properties can destabilize the π* orbital of the bipyridine ligand relative to the metal center. researchgate.net This shift can make the complex easier to reduce, a key step in the catalytic cycle.
In these systems, a photosensitizer, which can be the complex itself or an external molecule like [Ru(bpy)3]2+, absorbs light and initiates an electron transfer cascade. nsf.govresearchgate.net A sacrificial electron donor is also present to regenerate the catalyst. researchgate.net Research has shown that modifying the bipyridine ligand with amine groups can significantly impact catalytic performance. For instance, Re(5,5'-diamine-2,2'-bpy)(CO)3Cl has been shown to be an active and selective electrocatalyst for CO2 reduction to CO with a Faradaic efficiency of 99%. researchgate.net Similarly, Mn-based complexes with 4,4′-diamine—2,2′-bipyridine ligands have been synthesized and investigated for their photocatalytic CO2 reduction capabilities. researchgate.net
| Catalyst System | Key Features | Application | Selectivity |
| Re(5,5'-diamine-2,2'-bpy)(CO)3Cl | Amine groups destabilize the ligand's π* orbital. researchgate.net | Electrocatalytic CO2 Reduction | 99% Faradaic Efficiency for CO. researchgate.net |
| Mn-complex with 4,4′-diamine—2,2′-bipyridine | Utilizes an external photosensitizer ([Ru(bpy)3]2+). researchgate.net | Photocatalytic CO2 Reduction | Produces CO. researchgate.net |
| fac-Re(bpy)(CO)3Cl derivatives | Amine groups in the second-coordination sphere enhance activity. nsf.gov | Electrochemical and Photochemical CO2 Reduction | High selectivity for CO over H+ reduction. nsf.gov |
Dual Photoredox Catalysis
Dual catalysis merges photoredox catalysis with other catalytic modes, such as organocatalysis or transition metal catalysis, to enable novel transformations. acs.orgacs.org Bipyridine complexes, particularly ruthenium and iridium complexes, are common photocatalysts in these systems. acs.org They can absorb visible light and engage in single-electron transfer (SET) processes to generate reactive radical intermediates from organic substrates. acs.org
The amine functionality is central to many of these systems. Tertiary amines are frequently used as sacrificial reductants that quench the excited state of the photocatalyst, generating a more highly reducing catalytic intermediate. acs.org Furthermore, the merger of photoredox catalysis with chiral anion-binding catalysis has been used for the enantioselective oxidative C-H functionalization of tertiary amines. nih.gov In some advanced strategies, the bipyridine ligand itself is engineered to be photoactive, creating a "two-in-one" metallaphotoredox system that simplifies reaction conditions by eliminating the need for an external photocatalyst. cell.com This approach has been applied to a series of C–C and C–X bond-forming cross-coupling reactions. cell.com
Advanced Materials Science
The rigid, planar structure and coordinating ability of the bipyridine unit make [2,2'-Bipyridin]-5-amine a valuable building block for constructing functional porous materials and opto-electronic devices.
Components in Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are crystalline porous polymers with well-defined, periodic structures. Derivatives of 2,2'-bipyridine (B1663995), such as [2,2'-bipyridine]-5,5'-diamine, serve as essential building blocks for synthesizing COFs. researchgate.net The bipyridine units integrated into the COF backbone provide accessible coordination sites for metal ions.
This post-synthetic metalation allows for the creation of highly ordered catalytic centers within a porous and stable framework. For example, a COF containing 2,2'-bpy moieties was successfully metalated with Rhenium tricarbonyl fragments. researchgate.net The resulting material, COF-2,2'-bpy-Re, was immobilized on an electrode and demonstrated electrocatalytic activity for CO2 reduction to CO. researchgate.net Similarly, bipyridine-based COFs have been metalated with Palladium (Pd) to create heterogeneous photocatalysts for reactions like the oxidative coupling of thiols. researchgate.net These materials combine the advantages of homogeneous catalysts (well-defined active sites) with those of heterogeneous catalysts (stability and reusability). researchgate.netnih.gov
| COF Material | Building Blocks | Metalation | Application |
| COF-2,2'-bpy-Re | Includes 2,2'-bipyridine moieties. researchgate.net | Rhenium (Re) | Electrocatalytic CO2 reduction. researchgate.net |
| TAPA-BPy-COF | Tris(4-aminophenyl)amine (TAPA) and (2,2'-bipyridine)-5,5'-dicarbaldehyde. researchgate.net | Palladium (Pd) | Heterogeneous photocatalysis. researchgate.net |
| TpBpyCOF | 1,3,5-triformylphloroglucinol (Tp) and 2,2'-bipyridine-5,5'-diamine. nih.gov | Metal-free | Photocatalytic aerobic oxidation. nih.gov |
Development of Organic Opto-electronic Materials
The inherent photophysical properties of the bipyridine scaffold, combined with the electronic influence of the amine substituent, make these compounds promising for opto-electronic applications. The interaction between the electron-donating amine group and the electron-accepting bipyridine core can lead to intramolecular charge transfer (ICT) characteristics, which are desirable for materials used in sensors, light-emitting diodes, and non-linear optics.
Reactions of certain 2,2'-bipyridine derivatives with organic amines have been shown to form new ionic organic compounds that exhibit intense photoluminescence in the solid state, with emission maxima in the 525–565 nm range. researchgate.net This phenomenon has been leveraged to develop fluorescent test systems for detecting volatile amine vapors. researchgate.net Additionally, coordination polymers constructed from photoactive bipyridine-based ligands can exhibit multifunctional properties such as photochromism (light-induced color change) and white-light emission. acs.org By incorporating paramagnetic metal ions, these materials can also display photomagnetic effects, where magnetic properties change upon light irradiation. acs.org
Framework for Self-Assembled Supramolecular Structures
The integration of bipyridine units into peptide backbones serves as a powerful strategy for constructing complex, self-assembled supramolecular structures. These assemblies are driven by the coordination of the bipyridine ligands with various metal ions, leading to the formation of higher-order architectures with well-defined shapes and sizes. mdpi.com
Researchers have demonstrated that collagen mimetic peptides (CMPs) featuring multiple bipyridine moieties can first form triple helices. These helices then self-assemble into nano- to micron-sized disks and domes. The subsequent addition of metal ions such as Fe(II), Cu(II), Zn(II), Co(II), and Ru(III) triggers the transformation of these precursor structures into microcages and cup-like formations. mdpi.com This process is reversible; the addition of a metal chelator can disassemble the microcages, highlighting the dynamic and controllable nature of these systems. mdpi.com
The formation of these supramolecular structures is highly dependent on the metal ion used, which influences the size and morphology of the final assembly. mdpi.com For instance, the size of the spherical structures formed from bipyridine-functionalized CMPs varies with different metal ions. mdpi.com
Table 1: Metal-Dependent Assembly of Bipyridine-Functionalized Collagen Mimetic Peptides
| Metal Ion | Resulting Structure | Size Range (nm) |
|---|---|---|
| Fe(II) | Puckered Spheres/Microcages | Not specified |
| Co(II) | Puckered Spheres | 410–550 |
| Cu(II) | Puckered Spheres | 670–1420 |
This table summarizes the observed supramolecular structures formed upon the addition of different metal ions to pre-assembled disks and domes of a collagen mimetic peptide containing four bipyridine units. mdpi.com
This strategy of metal-ligand-driven self-assembly provides a robust framework for creating sophisticated, functional materials from peptide-based building blocks.
Bio-Inspired Chemistry and Artificial Systems
The principles of bio-inspired chemistry are leveraged to create artificial systems that mimic or enhance the functions of natural biological molecules. Bipyridine-containing compounds are central to these efforts, particularly in the design of novel proteins and peptides with tailored functions.
Design of Artificial Metalloproteins and Metallopeptides
Artificial metalloproteins and metallopeptides are hybrid molecules created by incorporating synthetic metal-binding sites into protein or peptide scaffolds. nih.gov This approach combines the catalytic versatility of transition metals with the high selectivity and specific environment provided by the protein matrix. nih.govnih.gov
A key strategy involves the genetic incorporation of unnatural amino acids bearing a bipyridine moiety, such as (2,2'-bipyridin-5yl)alanine (Bpy-Ala), into a protein's structure. acs.orgnih.gov This allows for the precise placement of a metal-binding ligand within the protein scaffold. nih.govacs.org Upon addition of a metal ion, a new, functional metalloprotein is formed. acs.org
Computational design methods have been successfully used to create metalloproteins with a buried metal-binding site consisting of Bpy-Ala, other protein-based ligands, and water molecules, achieving an octahedral coordination geometry. acs.org These designed proteins exhibit high affinity for various divalent cations. acs.org
Table 2: Metal Ion Binding in a Computationally Designed Metalloprotein
| Metal Ion | Dissociation Constant (Kd) |
|---|---|
| Zn2+ | ~40 pM |
| Co2+ | Binding Confirmed |
| Fe2+ | Binding Confirmed |
This table shows the binding capabilities of a designed metalloprotein incorporating (2,2'-bipyridin-5yl)alanine. The extremely low dissociation constant for Zn2+ indicates very strong binding. acs.org
These artificial metalloenzymes have been shown to catalyze reactions not found in nature, such as enantioselective Friedel-Crafts alkylations, demonstrating the potential of this approach to expand the catalytic repertoire of enzymes. nih.goved.ac.uk
Peptide Origami and Controlled Folding
"Peptide origami" is a concept that describes the folding of short peptide chains into unique, well-defined three-dimensional structures through the coordination of incorporated metal-binding ligands. mdpi.com This method allows for the creation of novel protein architectures that are not reliant on traditional secondary structures like alpha-helices or beta-sheets. mdpi.com
By synthesizing a peptide that includes three units of a bipyridine-containing unnatural amino acid, such as 5'-amino-2,2'-bipyridine-5-carboxylic acid (5Bpy), researchers have induced the peptide to fold around a ruthenium(II) ion. mdpi.comresearchgate.net This coordination results in the formation of a stable ruthenium tris(bipyridine) complex at the core of the structure, effectively creating an artificial metalloprotein from a short peptide chain. mdpi.comresearchgate.net
The resulting folded structures can exist as different isomers (e.g., facial and meridional) and enantiomers (Δ and Λ), which can be separated and characterized. researchgate.netnih.gov These folded metallopeptides exhibit distinct spectroscopic properties, including absorption, circular dichroism, and emission spectra characteristic of the core ruthenium complex. mdpi.com This approach provides a high degree of control over the final folded structure, opening avenues for designing peptides with specific shapes and functions. mdpi.comnih.gov
Engineering of Functional Peptides and Unnatural Amino Acids
The engineering of functional peptides often relies on the incorporation of unnatural amino acids, which introduce novel chemical properties and structural constraints. nih.gov Bipyridine-based amino acids are particularly valuable as building blocks for designing peptides with metal-binding capabilities and unique photochemical functions. nih.gov
Unnatural amino acids like 5'-amino-2,2'-bipyridine-5-carboxylic acid (H-5Bpy-OH) and (2,2'-bipyridin-5yl)alanine (Bpy-Ala) have been synthesized and incorporated into peptides using solid-phase peptide synthesis. nih.govresearchgate.netnih.gov The inclusion of these amino acids allows for the construction of peptides that can coordinate with metal ions, leading to controlled folding and the creation of artificial metalloproteins. nih.gov
The functionality of these engineered peptides can be fine-tuned. For example, in ruthenium tris(bipyridine) complexes formed within a peptide, the orientation of amide groups attached to the bipyridine rings significantly affects the complex's emission quantum yield. nih.gov This demonstrates that subtle changes in the peptide design can modulate the photochemical properties of the resulting metallopeptide. nih.gov This level of control is crucial for developing functional molecules for applications in areas like sensing and catalysis. nih.gov
Fundamental Studies of Metal-Peptide Interactions
Understanding the fundamental interactions between metal ions and peptides is crucial for the rational design of functional metallopeptides and supramolecular assemblies. nih.gov The bipyridine moiety serves as a well-characterized and versatile ligand for studying these interactions. nih.gov
Studies have shown that the position of the bipyridine ligand on the peptide is critical for metal binding. For instance, peptides functionalized with bipyridine at the 5-position readily bind metals like Fe²⁺ and Zn²⁺, while those with the ligand at the 6-position may show no affinity due to steric hindrance. nih.govnih.gov
The stoichiometry of metal-peptide binding is also a key factor. Bipyridine is a bidentate ligand, and many hexacoordinate metals, such as Fe(II) and Ru(II), typically bind to three bipyridine units to form a stable octahedral complex. nih.govnih.gov When a peptide contains only two bipyridine ligands, the addition of a third, free bipyridine derivative can facilitate the folding of the peptide into a cyclic structure. nih.govnih.gov These studies provide insight into how to control the assembly and structure of peptides by modulating the metal-to-ligand ratio and the specific placement of the ligands. nih.gov
Principles of Advanced Sensing Technologies (Mechanistic Focus)
The unique photophysical properties of metal-bipyridine complexes, particularly those of ruthenium(II), form the basis for advanced sensing technologies. The mechanism of sensing often relies on changes in the emission spectrum of the complex upon interaction with a target analyte. nih.gov
Ruthenium(II) tris(bipyridine) complexes are known for their strong luminescence. nih.gov When incorporated into a peptide scaffold, the properties of this core complex can be engineered for sensing applications. For example, ruthenium(II) tris(5,5'-diamide-2,2'-bipyridine) complexes have been shown to strongly bind various anions, such as chloride, bromide, and acetate. nih.gov
The binding of an anion to the complex causes a detectable change in the emission spectrum. nih.gov This phenomenon allows the metallopeptide to function as a sensor for these specific anions. The sensing mechanism is based on the interaction between the analyte and the metal complex, which perturbs the electronic state of the complex and thus alters its emission properties. By carefully designing the peptide and the bipyridine ligand, it is possible to create sensors with high sensitivity and selectivity for specific target molecules. nih.gov
Electrochemical Signal Transduction Principles
The utility of [2,2'-Bipyridin]-5-amine and its metal complexes in electrochemical sensing is rooted in their rich and tunable redox chemistry. The bipyridine ligand itself is "redox-active," meaning it can accept and donate electrons, existing in neutral, radical anion, and dianion forms. nih.govacs.org This electronic flexibility is central to the design of electrochemical sensors.
When a [2,2'-Bipyridin]-5-amine ligand coordinates with a metal center, the resulting complex exhibits distinct electrochemical behavior, often involving both metal-centered and ligand-centered redox events. wikipedia.org These electron transfer processes can be readily observed and quantified using techniques like cyclic voltammetry. The core principle of signal transduction lies in the modulation of these redox properties upon interaction with a target analyte.
The binding of an analyte to the [2,2'-Bipyridin]-5-amine complex can induce a change in the electrochemical signal in several ways:
Direct Redox Participation of the Analyte: In some cases, the analyte itself is redox-active, and its interaction with the complex facilitates its oxidation or reduction at the electrode surface.
Modulation of the Metal Center's Redox Potential: The coordination of an analyte can alter the electron density at the metal center, thereby shifting its redox potential to a different value. This shift is a measurable signal that correlates with the analyte concentration.
Steric and Electronic Effects on the Ligand: Analyte binding can cause conformational changes or alter the electronic environment of the bipyridine ligand, which in turn affects the ligand-based redox processes.
A notable application of these principles is in the development of electrochemiluminescence (ECL) sensors. For instance, ruthenium(II) complexes incorporating bipyridyl ligands can generate light upon electrochemical stimulation. The intensity of this light can be significantly altered by the presence of specific metal ions, forming the basis for a sensitive detection method. acs.org
The table below summarizes key research findings related to the electrochemical applications of bipyridine complexes.
| Complex Type | Sensing Application | Signal Transduction Mechanism | Key Findings |
| Ruthenium(II) bipyridyl complexes | Anion sensing | Hydrogen bonding and deprotonation affecting redox potential and emission. rsc.org | Different anions induce distinct electrochemical and spectroscopic responses based on their basicity. rsc.org |
| Iron(II) tris(2,2'-bipyridyl) | Aqueous iron detection | In situ complexation leading to a colored, electroactive species. nih.gov | The formation of the complex within a selective film allows for the optical and electrochemical quantification of iron. nih.gov |
| Zinc(II) bipyridine complexes | Study of redox-active ligands | Stepwise reduction of the bipyridine ligand to its radical anion and dianion forms. nih.govacs.org | The electronic structure of the complex is significantly altered upon reduction of the bipyridine moiety. nih.gov |
| Iron bipyridine-diimine complexes | Multi-electron transfer systems | Extensive redox non-innocence of the ligand, allowing for multiple oxidation states. nih.gov | The complex can span five distinct oxidation states, primarily through ligand-based electron transfer. nih.gov |
Optical Signal Generation Mechanisms
The amine group at the 5-position of the [2,2'-bipyridine] ring, in conjunction with the bipyridine scaffold, gives rise to interesting photophysical properties that are exploited in optical sensing. These molecules and their complexes can act as fluorophores, where their light-emitting characteristics are sensitive to their local environment and interactions with other molecules. The primary mechanisms for optical signal generation include Intramolecular Charge Transfer (ICT), Twisted Intramolecular Charge Transfer (TICT), and Chelation-Enhanced Fluorescence (CHEF).
Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT):
In "push-pull" fluorophores containing an electron-donating group (like an amine) and an electron-accepting group (like the bipyridine moiety), photoexcitation can lead to a transfer of electron density from the donor to the acceptor. nih.gov This ICT state often has a different emission wavelength and intensity compared to the locally excited state.
The TICT mechanism is a specific type of ICT process that occurs in molecules with flexible single bonds. nsf.govmdpi.comresearchgate.net Upon excitation, rotation around the bond connecting the donor and acceptor groups can lead to a "twisted" conformation. This TICT state is typically non-emissive or weakly emissive, providing a pathway for non-radiative decay and thus quenching the fluorescence. nsf.govmdpi.comresearchgate.net The binding of an analyte can restrict this rotation, blocking the TICT pathway and "turning on" the fluorescence.
Chelation-Enhanced Fluorescence (CHEF):
The CHEF effect is a widely utilized principle in the design of fluorescent sensors. komar.edu.iqnih.govacs.orgresearchgate.netmdpi.com In many [2,2'-Bipyridin]-5-amine derivatives, the lone pair of electrons on the nitrogen atom of the amine group can quench the fluorescence of the molecule through a process called photoinduced electron transfer (PeT). When the molecule chelates to a metal ion, these lone pair electrons become involved in the coordination bond. This binding event inhibits the PeT process, leading to a significant enhancement of the fluorescence intensity. mdpi.com
The following table presents research findings illustrating the optical signal generation mechanisms in bipyridine-based sensors.
| Compound/Complex | Sensing Application | Optical Mechanism | Observed Optical Change |
| α-(N-Biphenyl)-substituted 2,2′-bipyridines | Nitroexplosive detection | Intramolecular Charge Transfer (ICT) | Intense blue-to-green fluorescence with high quantum yields. nih.govnih.gov |
| GFP chromophore-bipyridine hybrid | Zn²⁺ detection | Chelation-Enhanced Fluorescence (CHEF) | 53-fold fluorescence enhancement upon binding to Zn²⁺. mdpi.com |
| Terpyridine derivatives with donor-acceptor structure | Zn²⁺ detection in biological systems | Manipulation of Intramolecular Charge Transfer (ICT) | "Turn-on" green emission upon addition of Zn²⁺. |
| Phosphorus doped carbon nanodots with bipyridine recognition sites | Multi-ion detection (Al³⁺, Zn²⁺, Cd²⁺) | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence enhancement and spectral shift upon metal ion chelation. komar.edu.iq |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability
The synthesis of bipyridine derivatives has traditionally relied on metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi, or homocoupling reactions like the Ullmann and Wurtz couplings. mdpi.com While effective, these methods often involve transition metal catalysts that can be costly and may lead to product contamination, a significant issue for applications in materials science and pharmaceuticals. mdpi.com A key future direction is the development of more sustainable synthetic protocols.
Emerging research focuses on transition-metal-free methods, including those employing bis-phenalenyl compounds and potassium t-butoxide, which proceed via radical pathways. mdpi.com Another promising area is the use of intramolecular radical substitutions to create aminated bipyridines. rsc.org Furthermore, the principles of green chemistry are pushing for the use of electrochemical methods, which avoid toxic and expensive reagents, and the development of reusable supported catalysts. mdpi.com A particularly innovative future avenue lies in biocatalysis. The chemoenzymatic synthesis of chiral bipyridines from metabolites using enzymes from microorganisms like Pseudomonas putida has been demonstrated. nih.gov Synergistic approaches combining photoredox catalysis with pyridoxal (B1214274) 5'-phosphate (PLP) biocatalysis are being developed for the stereoselective synthesis of non-canonical amino acids, a concept that could potentially be adapted for the sustainable production of aminated bipyridines. nih.govnih.gov
Exploration of [2,2'-Bipyridin]-5-amine Dihydrochloride (B599025) in New Catalytic Cycles
The 2,2'-bipyridine (B1663995) framework is a cornerstone of ligand design for transition metal catalysis. The presence of the 5-amine group in [2,2'-Bipyridin]-5-amine dihydrochloride offers a unique opportunity to modulate and enhance catalytic activity. The amine's electron-donating nature can tune the electronic properties of the coordinated metal center, which has been shown to influence catalytic performance. For instance, in rhenium-based catalysts for CO2 reduction, amine substituents were found to destabilize the π* orbital of the bipyridine ligand. rsc.org
A significant research avenue is the exploration of metal-ligand bifunctionality. The amine group can act as a secondary coordination site or a proton relay, potentially accelerating reactions. A study comparing ruthenium complexes with standard bipyridine and 6,6'-diamino-2,2'-bipyridine ligands for ketone hydrogenation provided evidence for a metal-ligand bifunctional mechanism under acidic conditions. acs.org The amine group could also participate directly in the catalytic cycle, as seen in the oxidation of primary amines bound to ruthenium(II) bipyridine complexes. acs.org Future work could involve designing catalysts where the amine group of [2,2'-Bipyridin]-5-amine facilitates proton transfer steps in reactions like CO2 reduction or the oxygen evolution reaction, potentially lowering overpotentials and increasing efficiency. acs.orgmdpi.com
Integration into Advanced Functional Materials beyond Current Scope
The most direct and impactful future application for [2,2'-Bipyridin]-5-amine and its diamino counterparts is in the construction of advanced porous materials. Specifically, it serves as a crucial building block, or "linker," for Covalent Organic Frameworks (COFs). rsc.orgnih.gov These crystalline porous polymers have highly ordered structures and tunable functionalities.
Key research findings in this area include:
Gas Separation: A COF synthesized from 5,5'-diamino-2,2'-bipyridine and subsequently coordinated with Copper(I) ions demonstrated excellent performance in separating propylene (B89431) from propane. The bipyridyl sites act as recognition points for propylene gas. nih.gov
Electrocatalysis: Rhenium-bipyridine fragments have been integrated into a COF structure via post-synthetic metallation of a framework made with diamino-bipyridine linkers. This material proved to be an active electrocatalyst for the reduction of CO2 to CO. rsc.org Similarly, iron-coordinated bipyridine-based COFs have shown high efficiency in the electrocatalytic reduction of nitrate (B79036) to ammonia. rsc.org
Sensing: The inherent fluorescence of some amino-bipyridine derivatives, particularly 6-amino-2,2'-bipyridine, suggests a promising future for [2,2'-Bipyridin]-5-amine in the development of fluorescent sensors for detecting metal ions or other analytes. rsc.org
Future work will likely focus on creating multi-metal COF composites and exploring their synergistic catalytic properties for reactions like methane (B114726) conversion and water splitting. nih.gov
Computational Design and Prediction of Novel Derivatives and Their Properties
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the properties of new molecules and materials, thereby guiding synthetic efforts. For this compound, computational studies are crucial for several emerging research avenues.
DFT studies have already been used to understand the electronic structure of related complexes, confirming the destabilizing effect of amine substituents on the bipyridine ligand's orbitals, which is critical for understanding and designing catalysts for processes like CO2 reduction. rsc.org Future computational work could focus on:
Derivative Screening: Systematically modeling derivatives of [2,2'-Bipyridin]-5-amine with different substituents to predict their electronic properties, metal-binding affinities, and redox potentials.
Mechanism Elucidation: Simulating proposed catalytic cycles to understand the precise role of the amine group, whether it acts as a proton shuttle, a hydrogen-bond donor, or an electronic modulator.
Material Property Prediction: Calculating the pore size, surface area, and gas adsorption properties of hypothetical COFs constructed from [2,2'-Bipyridin]-5-amine derivatives to identify optimal structures for applications like gas separation or storage. nih.govrsc.org
Hydrogen Bonding Analysis: Investigating the strength and directionality of hydrogen bonds that the amine and pyridinium (B92312) moieties can form, which is essential for designing self-assembling supramolecular structures. rsc.org
These computational insights will accelerate the discovery of new derivatives with tailored properties for specific applications.
Expanding Applications in Complex Supramolecular Architectures and Dynamic Systems
Supramolecular chemistry relies on non-covalent interactions to build large, functional assemblies. The structure of this compound is exceptionally well-suited for this purpose. It contains a powerful metal-coordinating unit (the bipyridine), a hydrogen-bond donor (the amine/ammonium (B1175870) group), and hydrogen-bond acceptors (the pyridine (B92270) nitrogens). rsc.orgnih.gov
Emerging research in this area is moving towards highly complex and functional systems:
Metalloprotein Design: Unnatural amino acids containing a bipyridine unit have been synthesized and incorporated into peptides. umt.edu These bipyridyl amino acids can chelate metal ions, providing a method to create artificial metalloproteins with novel catalytic or structural properties. acs.org The amine group on [2,2'-Bipyridin]-5-amine could be used to attach it to a peptide backbone, opening a pathway to new de novo designed metalloenzymes.
Tunable Protein Assembly: By genetically incorporating bipyridine-containing amino acids into proteins, researchers have created protein building blocks that self-assemble into diverse, ordered architectures upon the addition of metal ions. nih.gov The dimensions and morphology of these structures can be tuned by altering reaction conditions. nih.gov
Dynamic Systems: The combination of metal coordination and hydrogen bonding can be used to create dynamic, responsive systems. For example, macrocyclic structures could be designed to capture or release guest molecules in response to changes in pH or the presence of specific metal ions.
The ability to form both strong, directional metal-ligand bonds and weaker, reversible hydrogen bonds makes [2,2'-Bipyridin]-5-amine a versatile component for the future construction of smart materials and complex molecular machinery.
Interdisciplinary Research with Other Fields of Chemistry and Materials Science
The full potential of this compound will be realized through interdisciplinary collaboration. Its versatile nature places it at the intersection of several scientific fields.
Future interdisciplinary projects could include:
Organic Chemistry & Materials Science: Synthetic chemists can design and produce novel derivatives predicted by computational materials scientists to have optimal properties for next-generation COFs or polymers for light-emitting diodes and sensors. rsc.orgescholarship.org
Inorganic Chemistry & Biochemistry: Inorganic chemists can synthesize metal complexes using [2,2'-Bipyridin]-5-amine as a ligand, which biochemists can then incorporate into protein scaffolds to create artificial enzymes for novel catalytic transformations, merging the reactivity of transition metals with the selectivity of proteins. acs.orgrug.nl
Medicinal Chemistry & Coordination Chemistry: While many bipyridine derivatives have been explored for their biological activity, including potential anticancer properties, the targeted design of metallodrugs using functionalized ligands like [2,2'-Bipyridin]-5-amine remains a rich area of research. nih.gov The amine group provides a handle for attaching targeting moieties or altering solubility.
Catalysis & Green Chemistry: Collaborative efforts are needed to develop and scale up sustainable synthetic routes, such as photobiocatalytic processes, to produce this and other valuable bipyridine-based compounds, reducing the environmental impact of chemical manufacturing. mdpi.comnih.gov
By bridging these diverse fields, researchers can unlock new functionalities and applications for this compound, driving progress in catalysis, materials science, and biotechnology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [2,2'-Bipyridin]-5-amine dihydrochloride, and how do reaction conditions influence yield?
- The compound is typically synthesized via nucleophilic substitution or metal-catalyzed coupling. For example, copper-catalyzed reactions can facilitate bipyridine ring formation by coupling halogenated precursors with amines under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature. Parallel synthesis trials with varying catalysts (e.g., CuI vs. Pd) are recommended to identify cost-effective protocols .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Use a combination of ¹H/¹³C NMR to verify aromatic proton environments and amine protonation states. X-ray crystallography resolves chloride counterion positioning and hydrogen-bonding networks . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ for C₁₀H₁₂Cl₂N₄), while FT-IR identifies N–H stretching (3100–3300 cm⁻¹) and aromatic C=C vibrations .
Q. What analytical methods are suitable for assessing purity and hygroscopicity?
- HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) detects impurities at <0.5%. Karl Fischer titration quantifies water content, critical for hygroscopic dihydrochloride salts. Thermogravimetric analysis (TGA) evaluates thermal stability and decomposition profiles (e.g., loss of HCl above 150°C) .
Advanced Research Questions
Q. How do structural modifications of this compound impact its interaction with biological targets?
- Substituents on the bipyridine core (e.g., electron-withdrawing groups at the 5-position) enhance binding to metalloenzymes or DNA. Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) can map interactions with proteins like tyrosine kinases. Compare analogues (e.g., 5-nitro or 5-cyano derivatives) to establish structure-activity relationships (SAR) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., neuroprotective vs. cytotoxic effects)?
- Contradictions often arise from assay conditions (e.g., cell line variability, concentration thresholds). Replicate studies using standardized in vitro models (e.g., SH-SY5Y neurons for neuroprotection, MTT assays for cytotoxicity). Metabolomic profiling (LC-MS/MS) identifies off-target effects, while chemoinformatics tools (e.g., PubChem BioAssay) cross-reference activity data .
Q. How can researchers design stability studies for aqueous formulations of this compound?
- Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Buffer solutions (pH 4–7.4) assess pH-dependent degradation. Add antioxidants (e.g., ascorbic acid) if oxidation is observed via UPLC-QTOF identification of degradation products (e.g., bipyridine N-oxides) .
Methodological Considerations
Q. What spectroscopic techniques differentiate this compound from its non-protonated analogue?
- ¹H NMR : Protonated amines show downfield shifts (δ 8.5–9.5 ppm) vs. δ 6.5–7.5 ppm for free bases. XPS detects N 1s binding energy shifts (≈401 eV for –NH₃⁺ vs. 399 eV for –NH₂) .
Q. How should researchers handle discrepancies in reported synthetic yields across literature?
- Systematically vary parameters (e.g., solvent, catalyst loading) using design of experiments (DoE) . Compare with peer-reviewed protocols from journals like Journal of Medicinal Chemistry or Organic Process Research & Development to identify best practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
